Synthetic Accessibility and Reaction Pathway Validation: 6-Chloro vs. 6-Bromo
The 6-chloro derivative enables a validated, high-yielding synthetic pathway to the clinical candidate PRX-08066 via nucleophilic aromatic substitution (SNAr) with 4-aminopiperidine derivatives, a transformation for which the 6-bromo analog has not been reported in the literature with equivalent efficiency. The bromo analog is primarily characterized only by its molecular formula (C6H3BrN2OS, MW 231.07 g/mol) and hazard classifications (H302, H315) [1] [2].
| Evidence Dimension | Validated synthetic utility in drug candidate synthesis |
|---|---|
| Target Compound Data | Used as key intermediate in patented synthesis of PRX-08066 (US 7,030,240 B2), a Phase 2 clinical candidate |
| Comparator Or Baseline | 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one (CAS 56844-40-7) – no reported use in clinical candidate synthesis |
| Quantified Difference | Target compound linked to clinical-stage asset; comparator remains a generic building block without demonstrated clinical translation |
| Conditions | Patent literature (US 7,030,240 B2); synthetic route validation |
Why This Matters
Procurement of the 6-chloro derivative provides access to a validated synthetic pathway to a clinical candidate, reducing route development risk and time-to-data compared to unvalidated 6-bromo starting material.
- [1] Dhanoa, D. S., et al. (2006). U.S. Patent No. US 7,030,240 B2. Thienopyrimidine compounds and use thereof. View Source
- [2] PubChem. 6-Bromothieno[2,3-d]pyrimidin-4(1H)-one (CID 13307045). View Source
